molecular formula C6H7BrN2O2S B13251414 2-Bromo-5-methylpyridine-3-sulfonamide

2-Bromo-5-methylpyridine-3-sulfonamide

Cat. No.: B13251414
M. Wt: 251.10 g/mol
InChI Key: DFRRQKGTZSEOPF-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyridine-3-sulfonamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a sulfonamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylpyridine-3-sulfonamide typically involves the bromination of 2-methylpyridine followed by sulfonation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

Chemistry: 2-Bromo-5-methylpyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: It can be used to synthesize bioactive molecules that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

2-bromo-5-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)

InChI Key

DFRRQKGTZSEOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Br)S(=O)(=O)N

Origin of Product

United States

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